molecular formula C13H8ClN3O3S2 B2871128 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 862807-42-9

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2871128
CAS No.: 862807-42-9
M. Wt: 353.8
InChI Key: BAHAFEQFRIGBPR-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H8ClN3O3S2 and its molecular weight is 353.8. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Benzothiazole derivatives, including compounds structurally related to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, have been synthesized and evaluated for their potential as antitumor agents. These derivatives have shown selective cytotoxicity against tumorigenic cell lines, indicating their promise for cancer treatment. The synthesis of biologically stable derivatives without nitro groups that exhibit excellent in vivo inhibitory effects on tumor growth highlights the therapeutic potential of benzothiazole compounds in oncology (Yoshida et al., 2005).

Synthesis and Chemical Transformations

The chemical synthesis and transformations of benzothiazole and thiophene derivatives offer insights into their potential applications in creating novel compounds with therapeutic relevance. The synthesis of N-methyl-5(6)-nitroindazoles through the reaction of 5-nitro-1H-indazole in a KOH–DMSO system, followed by condensation and transformation steps, demonstrates the versatility of these compounds in generating new chemical entities. Such chemical processes can lead to the development of novel drugs with improved pharmacological profiles (El’chaninov et al., 2018).

Antioxidative and Anticancer Properties

Compounds containing benzothiazole structures have been synthesized and evaluated for their antioxidative and anticancer activities. The introduction of methoxy and hydroxy groups, along with nitro, amino, or amino protonated moieties, has resulted in compounds with significant antiproliferative activity against various cancer cells and remarkable antioxidant capacities. These findings suggest the therapeutic potential of benzothiazole derivatives in treating cancer and managing oxidative stress-related diseases (Cindrić et al., 2019).

Novel Synthetic Approaches and Drug Discovery

The development of new synthetic methodologies for benzothiazole derivatives has facilitated the discovery of compounds with potential biological activities. Microwave-assisted synthesis of Schiff’s bases containing thiadiazole scaffolds and benzamide groups has led to compounds exhibiting promising anticancer activity. Such innovative synthetic strategies can accelerate the discovery and development of new therapeutic agents (Tiwari et al., 2017).

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O3S2/c1-6-2-3-7(14)11-10(6)15-13(22-11)16-12(18)8-4-5-9(21-8)17(19)20/h2-5H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHAFEQFRIGBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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